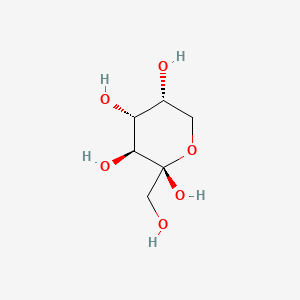

D-Fructose

Description

D-Fructose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-Fructose has been reported in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.

A monosaccharide in sweet fruits and honey that is soluble in water, alcohol, or ether. It is used as a preservative and an intravenous infusion in parenteral feeding.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-VRPWFDPXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | fructose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fructose | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER. | |

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: good | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals | |

CAS No. |

6347-01-9, 57-48-7, 7660-25-5 | |

| Record name | D-Fructopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6347-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRUCTOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Sweet Science: A Technical Guide to D-Fructose in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-fructose, a simple monosaccharide and a key isomer of glucose, is a fundamental carbohydrate in plant metabolism.[1] It serves not only as a primary energy source but also as a building block for more complex carbohydrates like sucrose (B13894) and fructans.[2] Its prevalence in fruits, vegetables, and nectar makes it a significant component of the human diet.[1][3] Understanding the intricacies of D-fructose biosynthesis, its natural distribution, and the regulatory networks that govern its accumulation in plants is of paramount importance for crop improvement, food science, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the natural sources and biosynthesis of D-fructose in plants, complete with quantitative data, detailed experimental protocols, and visual representations of the core metabolic and regulatory pathways.

Natural Sources of D-Fructose in Plants

D-fructose is ubiquitous in the plant kingdom, found as a free monosaccharide or as a component of the disaccharide sucrose.[1] Its concentration varies significantly among different plant species and even within different tissues of the same plant. Fruits are particularly rich sources of fructose (B13574), contributing to their characteristic sweet taste.[3] Vegetables and other plant parts also contain varying amounts of this sugar.

Fructose Content in Various Plant Sources

The following tables summarize the D-fructose content in a selection of fruits and vegetables, providing a quantitative overview for comparative analysis.

Table 1: D-Fructose Content in Selected Fruits

| Fruit | Fructose (g per 100g) |

| Apple | 5.9 - 7.4 |

| Banana | 3.7 - 7.3 |

| Grapes | 7.2 - 8.1 |

| Mango | 4.7 |

| Pear | 6.2 |

| Strawberry | 2.4 |

| Watermelon | 3.8 |

Data compiled from various sources.

Table 2: D-Fructose Content in Selected Vegetables

| Vegetable | Fructose (g per 100g) |

| Asparagus | 1.0 |

| Bell Pepper (Red) | 2.3 |

| Carrot | 0.6 |

| Corn (Sweet) | 1.9 |

| Onion | 2.0 |

| Sweet Potato | 0.7 |

| Tomato | 1.4 |

Data compiled from various sources.

Biosynthesis of D-Fructose in Plants

The primary pathway for D-fructose biosynthesis in plants is intricately linked to photosynthesis and sucrose metabolism. The initial products of carbon fixation in the Calvin cycle are converted into triose phosphates, which serve as the precursors for hexose (B10828440) phosphate (B84403) synthesis in the cytoplasm.

The core of D-fructose biosynthesis revolves around the cleavage of sucrose, the primary form of sugar transported in most plants.[1] This process is primarily carried out in "sink" tissues, such as fruits, roots, and seeds, which receive sucrose from the photosynthetically active "source" tissues (mainly leaves).[1]

Key Enzymes in D-Fructose Biosynthesis

Several key enzymes orchestrate the synthesis and metabolism of D-fructose in plants:

-

Sucrose Synthase (SuSy): This enzyme catalyzes the reversible cleavage of sucrose in the presence of a nucleoside diphosphate (B83284) (typically UDP) to yield fructose and UDP-glucose.[4] SuSy plays a crucial role in providing fructose for various metabolic pathways in sink tissues.[4]

-

Invertase: Invertases catalyze the irreversible hydrolysis of sucrose into glucose and fructose. Plant invertases are found in various cellular compartments, including the cell wall, vacuole, and cytoplasm, and play diverse roles in plant development and response to stress.

-

Sucrose-Phosphate Synthase (SPS): While primarily involved in sucrose synthesis, SPS activity influences the overall pool of hexose phosphates, including fructose-6-phosphate (B1210287), a direct precursor for fructose.[5] SPS catalyzes the formation of sucrose-6-phosphate (B12958860) from UDP-glucose and fructose-6-phosphate.[5]

-

Fructokinase (FRK): Fructokinases specifically phosphorylate fructose to fructose-6-phosphate, thereby channeling it into glycolysis and other metabolic pathways.[1] Plants possess multiple fructokinase isoforms with distinct biochemical properties and subcellular localizations.[1]

-

Hexokinase (HXK): In addition to fructokinase, hexokinase can also phosphorylate fructose to fructose-6-phosphate, although it generally has a lower affinity for fructose compared to glucose.

Biosynthetic Pathway of D-Fructose

The following diagram illustrates the central steps in the biosynthesis of D-fructose from sucrose in a plant cell.

Regulation of D-Fructose Biosynthesis

The biosynthesis and accumulation of D-fructose are tightly regulated at multiple levels, including transcriptional control of key enzyme-encoding genes and allosteric regulation of enzyme activity. This intricate regulatory network ensures that fructose levels are maintained in response to developmental cues and environmental signals.

Transcriptional Regulation

The expression of genes encoding sucrose synthase (SUS), sucrose-phosphate synthase (SPS), and fructokinase (FRK) is subject to developmental and environmental regulation.[1][6][7] For example, specific isoforms of these enzymes are expressed in a tissue-specific manner, such as in developing fruits or seeds, to control carbon partitioning and sugar accumulation.[1][6] Phytohormones and stress conditions like drought and cold can also modulate the transcription of these genes.[6][7]

Allosteric Regulation

Enzyme activity is further fine-tuned by allosteric effectors. Sucrose-phosphate synthase, for instance, is allosterically activated by glucose-6-phosphate and inhibited by inorganic phosphate (Pi), linking sucrose synthesis to the photosynthetic rate.[8] Some plant fructokinases are inhibited by high concentrations of their substrate, fructose, a phenomenon known as substrate inhibition.[1] This can prevent the excessive depletion of free fructose and redirect carbon flow to other metabolic pathways.

Regulatory Signaling Pathway

The following diagram illustrates the key regulatory inputs that control the flux through the fructose biosynthetic pathway.

Experimental Protocols

Accurate quantification of D-fructose and the activity of related enzymes is crucial for research in plant metabolism. This section provides an overview of commonly used experimental methodologies.

Quantification of D-Fructose in Plant Tissues

4.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of sugars.

-

Principle: Sugars are separated on a specialized column (e.g., amino or ion-exchange) and detected by a refractive index (RI) or evaporative light scattering detector (ELSD).[9]

-

Sample Preparation:

-

Homogenize fresh or freeze-dried plant tissue in a solvent such as 80% ethanol (B145695) or water.[10]

-

Incubate the homogenate (e.g., at 80°C for 1 hour) to extract soluble sugars.[10]

-

Centrifuge to pellet insoluble material.

-

The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Filter the final extract through a 0.22 µm filter before injection into the HPLC system.

-

-

Chromatographic Conditions (Example):

-

Column: Amino-based column (e.g., Zorbax NH2).

-

Mobile Phase: Acetonitrile:Water gradient (e.g., starting at 80:20).[9]

-

Flow Rate: 1.0 mL/min.

-

Detector: Refractive Index Detector.

-

Quantification: Based on a standard curve of known D-fructose concentrations.

-

4.1.2. Enzymatic Assay

Enzymatic assays offer high specificity for D-fructose quantification.

-

Principle: A series of coupled enzymatic reactions are used to convert fructose into a product that can be measured spectrophotometrically (e.g., NADPH at 340 nm). The assay typically involves hexokinase, phosphoglucose (B3042753) isomerase, and glucose-6-phosphate dehydrogenase.

-

Procedure (based on commercial kits):

-

Prepare plant extracts as described for HPLC.

-

Incubate the extract with a reaction mixture containing ATP, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase. The increase in absorbance at 340 nm corresponds to the amount of glucose present.

-

After the initial reaction is complete, add phosphoglucose isomerase to convert fructose-6-phosphate to glucose-6-phosphate.

-

The subsequent increase in absorbance at 340 nm is proportional to the amount of D-fructose in the sample.

-

Quantify fructose concentration using a standard curve.

-

4.1.3. Spectrophotometric Method (Resorcinol)

This colorimetric method is a classic approach for fructose determination.

-

Principle: In the presence of a strong acid, fructose is dehydrated to hydroxymethylfurfural, which then reacts with resorcinol (B1680541) to form a red-colored complex that can be measured spectrophotometrically at approximately 480 nm.[2][11][12]

-

Procedure:

-

Prepare plant extracts as previously described.

-

Mix the extract with a resorcinol reagent and concentrated hydrochloric acid.[2]

-

Heat the mixture in a water bath (e.g., 80°C for 10 minutes).[2]

-

Cool the reaction and measure the absorbance at 480 nm.[13]

-

Determine fructose concentration from a standard curve.

-

Enzyme Activity Assays

4.2.1. Sucrose Synthase (SuSy) Activity Assay

-

Principle: The activity of SuSy in the cleavage direction is measured by quantifying the amount of fructose or UDP-glucose produced from sucrose. A common method is a coupled enzymatic assay where the production of UDP is linked to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

-

Reaction Mixture (Example):

-

Buffer (e.g., HEPES, pH 7.5)

-

Sucrose

-

UDP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Plant extract

-

-

Procedure: The reaction is initiated by the addition of the plant extract, and the decrease in absorbance at 340 nm is recorded over time.

4.2.2. Sucrose-Phosphate Synthase (SPS) Activity Assay

-

Principle: SPS activity is determined by measuring the rate of sucrose-6-phosphate formation from UDP-glucose and fructose-6-phosphate. The product can be quantified by reacting it with resorcinol after enzymatic hydrolysis to fructose.[13]

-

Reaction Mixture (Example):

-

Buffer (e.g., HEPES, pH 7.5)

-

UDP-glucose

-

Fructose-6-phosphate

-

MgCl2

-

Plant extract

-

-

Procedure:

-

Incubate the reaction mixture.

-

Stop the reaction (e.g., by adding NaOH and boiling).

-

Add an enzyme to hydrolyze sucrose-6-phosphate to sucrose.

-

Quantify the sucrose or fructose produced using methods described above.

-

4.2.3. Invertase Activity Assay

-

Principle: Invertase activity is measured by quantifying the amount of glucose or fructose released from sucrose. The reducing sugars produced can be measured using colorimetric methods, such as the dinitrosalicylic acid (DNS) method, or through a coupled enzymatic assay for glucose.

-

Reaction Mixture (Example):

-

Buffer (e.g., acetate (B1210297) buffer, pH 4.7)

-

Sucrose

-

Plant extract

-

-

Procedure:

-

Incubate the reaction mixture.

-

Stop the reaction (e.g., by boiling or adding a stopping reagent).

-

Quantify the amount of reducing sugars produced.

-

Experimental Workflow

A typical experimental workflow for the analysis of D-fructose and related enzyme activities in plant tissues is outlined below.

Conclusion

D-fructose is a central player in plant carbon metabolism, with its biosynthesis and accumulation being a result of a finely tuned interplay of enzymatic activities and regulatory networks. A thorough understanding of these processes is essential for advancing our knowledge in plant science and has significant implications for agriculture and human health. The methodologies and data presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to delve deeper into the sweet science of fructose in plants. The continued exploration of this field holds the promise of developing crops with enhanced nutritional value and identifying novel targets for therapeutic intervention.

References

- 1. Frontiers | Plant Fructokinases: Evolutionary, Developmental, and Metabolic Aspects in Sink Tissues [frontiersin.org]

- 2. kahedu.edu.in [kahedu.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of Sucrose Synthases in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Transcriptional regulation and functional research of sucrose synthase in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arabidopsis thaliana sucrose phosphate synthase (sps) genes are expressed differentially in organs and tissues, and their transcription is regulated by osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 10. Standardized protocols and procedures can precisely and accurately quantify non-structural carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Resorcinol-spectrophotometric method for the determination of fructose in mustard leaf's amylose] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sucrose Phosphate Synthase (SPS) Assay Kit - Profacgen [profacgen.com]

D-fructose metabolic pathway versus glycolysis

An In-depth Technical Guide to D-fructose Metabolism Versus Glycolysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose and fructose (B13574) are simple monosaccharides that serve as fundamental energy sources for cellular processes. While structurally similar, their metabolic pathways, regulation, and physiological consequences differ significantly. Glycolysis, the catabolism of glucose, is a ubiquitous and highly regulated pathway essential for cellular energy production in virtually all organisms.[1] In contrast, the primary metabolism of D-fructose, often termed fructolysis, occurs predominantly in the liver and bypasses key regulatory checkpoints of glycolysis.[2][3] This distinction has profound implications for metabolic health, with high fructose consumption linked to conditions such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and hypertriglyceridemia.[3] This guide provides a detailed comparison of these two pathways, offering insights into their unique enzymatic steps, regulatory mechanisms, and energetic yields. It also presents standardized experimental protocols for their investigation, aimed at professionals in metabolic research and drug development.

The Glycolytic Pathway

Glycolysis is a sequence of ten enzyme-catalyzed reactions that convert one molecule of glucose into two molecules of pyruvate (B1213749), occurring in the cytosol of the cell.[1] The process yields a net of two ATP and two NADH molecules per glucose molecule.[4] It is a central metabolic pathway that can proceed under both aerobic and anaerobic conditions.[4] The pathway is tightly regulated at three key irreversible steps, catalyzed by Hexokinase, Phosphofructokinase-1 (PFK-1), and Pyruvate Kinase.[1]

Steps of Glycolysis

The glycolytic pathway is divided into two phases:

-

Preparatory (or Investment) Phase: This phase consumes two ATP molecules to convert glucose into two molecules of glyceraldehyde-3-phosphate (G3P).[1]

-

Payoff Phase: In this phase, the two G3P molecules are converted to two pyruvate molecules, generating four ATP and two NADH molecules.[1]

The overall reaction for glycolysis is: Glucose + 2 NAD⁺ + 2 ADP + 2 Pᵢ → 2 Pyruvate + 2 NADH + 2 H⁺ + 2 ATP + 2 H₂O[4]

Visualization of Glycolysis

Caption: The ten-step pathway of glycolysis, converting glucose to pyruvate.

The D-Fructose Metabolic Pathway (Fructolysis)

Unlike glucose, which is metabolized in all tissues, fructose is metabolized almost exclusively in the liver, with minor contributions from the intestine and kidneys.[2][3] This is due to the tissue-specific expression of the necessary enzymes. The metabolism of fructose, or fructolysis, is characterized by its rapid, unregulated nature because it bypasses the primary rate-limiting step of glycolysis, PFK-1.[2][5]

Steps of Fructolysis

-

Phosphorylation: Fructose enters hepatocytes via the GLUT5 transporter (and GLUT2) and is immediately phosphorylated by Fructokinase (also known as Ketohexokinase, KHK) to form fructose-1-phosphate (B91348) (F-1-P).[3][6] This step consumes one ATP molecule and effectively traps fructose within the cell.

-

Cleavage: Aldolase B , the hepatic isoform of aldolase, cleaves F-1-P into two triose molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[7]

-

Entry into Glycolysis:

Once both triose products are converted to G3P, they proceed through the payoff phase of the standard glycolytic pathway to form pyruvate.[7]

Visualization of Fructolysis

Caption: The hepatic D-fructose metabolic pathway (fructolysis).

Comparative Analysis: Fructolysis vs. Glycolysis

The metabolic fates of fructose and glucose diverge significantly due to differences in their initial processing steps, enzymatic machinery, and regulatory controls.[3]

Key Points of Divergence

-

Primary Metabolic Site: Glycolysis is a universal pathway, while fructolysis is primarily confined to the liver.[3]

-

Entry Point and Key Enzymes: Glucose is phosphorylated by Hexokinase (or Glucokinase in the liver) to glucose-6-phosphate.[1] Fructose is phosphorylated by Fructokinase to fructose-1-phosphate.[3] This difference is critical, as F-1-P is not an allosteric inhibitor of fructokinase, unlike the product inhibition of hexokinase by G6P.[1]

-

Rate-Limiting Step: The most crucial difference is that fructolysis bypasses the PFK-1-catalyzed step, which is the major rate-limiting and regulatory point in glycolysis.[2] The metabolism of fructose is therefore less tightly controlled and proceeds at a much faster rate, leading to a rapid influx of triose phosphates into the downstream pathway.[2][5]

-

Aldolase Isozyme: Glycolysis utilizes Aldolase A to cleave fructose-1,6-bisphosphate, whereas hepatic fructolysis uses Aldolase B to cleave fructose-1-phosphate.[7][8]

Visualization of Pathway Intersection

Caption: Intersection of glycolysis and fructolysis pathways.

Quantitative Data Comparison

The differences in enzyme kinetics and energy yield are critical for understanding the distinct metabolic impacts of glucose and fructose.

Table 1: Comparison of Key Enzymes in Glucose and Fructose Metabolism

| Feature | Hexokinase (I/II) | Glucokinase (Hexokinase IV) | Fructokinase (KHK) |

|---|---|---|---|

| Primary Substrate | Glucose | Glucose | Fructose |

| Tissue Location | Most tissues | Liver, Pancreas | Liver, Kidney, Intestine |

| Kₘ for Primary Substrate | ~0.1 mM (for Glucose)[9] | ~10 mM (for Glucose)[1] | ~0.5 mM (for Fructose)[3] |

| Vₘₐₓ | Low | High | Very High |

| Product Inhibition | Inhibited by Glucose-6-Phosphate[1] | Not inhibited by G6P | Not inhibited by F-1-P |

| Hormonal Regulation | Not induced by insulin | Induced by insulin | Induced by high fructose diets |

Table 2: Net Energy Yield per Hexose Molecule (to Pyruvate)

| Pathway | ATP Consumed (Investment) | ATP Produced (Payoff) | NADH Produced | Net ATP | Net NADH |

|---|---|---|---|---|---|

| Glycolysis | 2[4] | 4[4] | 2[4] | 2 | 2 |

| Fructolysis (Hepatic) | 2[7] | 4[7] | 2 | 2 | 2 |

Note: While the net ATP yield to pyruvate is identical, the rapid, unregulated flux of fructose metabolism can overwhelm downstream pathways, shunting excess acetyl-CoA towards de novo lipogenesis (fatty acid synthesis) rather than oxidation in the TCA cycle, a key factor in fructose-induced metabolic dysfunction.[3]

Experimental Protocols

Investigating these pathways requires precise methodologies to measure enzyme activity, metabolite concentrations, and metabolic flux.

Protocol for Fructokinase (KHK) Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure KHK activity in liver tissue lysate. The production of ADP by KHK is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).

Methodology:

-

Lysate Preparation: Homogenize fresh or frozen liver tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 1 mM DTT, pH 7.5) containing protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (cytosolic fraction). Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate or cuvette containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

50 mM KCl

-

10 mM MgCl₂

-

1 mM Phosphoenolpyruvate (PEP)

-

0.2 mM NADH

-

2 units/mL Pyruvate Kinase (PK)

-

4 units/mL Lactate Dehydrogenase (LDH)

-

5 mM ATP

-

-

Initiation: Add 10-50 µg of tissue lysate to the reaction mixture and incubate for 5 minutes at 37°C to consume any endogenous pyruvate.

-

Measurement: Initiate the KHK reaction by adding the substrate, D-fructose (e.g., to a final concentration of 5 mM).

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm (A₃₄₀) over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the KHK activity.

-

Calculation: Calculate activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol for Metabolite Analysis by LC-MS/MS

This protocol outlines a general method for targeted quantification of glycolytic and fructolytic intermediates in cell or tissue samples.

Methodology:

-

Metabolic Quenching (Critical Step): To halt enzymatic activity instantly, flash-freeze the biological sample in liquid nitrogen. For adherent cells, aspirate media and immediately add a pre-chilled (-80°C) 80:20 methanol/water solution.[10]

-

Metabolite Extraction: Scrape cells or homogenize tissue in the cold extraction solvent. Include internal standards for quantification. Vortex vigorously and incubate at -20°C for 1 hour. Centrifuge at high speed (e.g., 16,000 x g) at 4°C.

-

Sample Preparation: Collect the supernatant and dry it under a vacuum (e.g., using a SpeedVac). Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

LC-MS/MS Analysis:

-

Chromatography: Separate metabolites using a liquid chromatography (LC) system, typically with a column designed for polar molecule separation (e.g., HILIC or ion-pairing chromatography).

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each target metabolite are used for detection and quantification.[11]

-

-

Data Analysis: Process the raw data using vendor-specific software. Integrate peak areas for each metabolite and its corresponding internal standard. Construct calibration curves to determine the absolute concentration of each metabolite.[12]

Protocol for ¹³C Metabolic Flux Analysis (MFA)

MFA using stable isotope tracers like [U-¹³C₆]-fructose allows for the quantification of intracellular metabolic reaction rates (fluxes).

Methodology:

-

Tracer Experiment: Culture cells in a defined medium. At a designated time (e.g., mid-log phase), switch to an identical medium where unlabeled fructose is replaced with [U-¹³C₆]-fructose. Continue the culture until an isotopic steady state is reached (typically several cell doubling times).[10]

-

Sample Collection: Perform metabolic quenching and metabolite extraction as described in the LC-MS/MS protocol (4.2). It is crucial to separate intracellular from extracellular metabolites.

-

Mass Isotopomer Distribution (MID) Analysis: Analyze the proteinogenic amino acids (from the protein hydrolysate) and other key metabolites (from the cell extract) using GC-MS or LC-MS/MS. The analysis will determine the fractional abundance of each mass isotopomer for each metabolite (e.g., M+0, M+1, M+2, etc.).[10]

-

Computational Modeling: Use a computational flux analysis software package (e.g., INCA, Metran). Input the known biochemical network stoichiometry, the tracer labeling pattern, and the experimentally measured MIDs. The software uses an iterative algorithm to estimate the intracellular fluxes that best reproduce the measured labeling patterns.[13]

Visualization of the ¹³C-MFA Workflow

References

- 1. Glycolysis - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fructolysis - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. youtube.com [youtube.com]

- 7. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 8. youtube.com [youtube.com]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. frontlinegenomics.com [frontlinegenomics.com]

- 12. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Enzymatic Synthesis of D-Fructose from D-Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic isomerization of D-glucose to D-fructose is a cornerstone of modern biotechnology, with profound implications for the food, beverage, and pharmaceutical industries. This technical guide provides an in-depth exploration of the core principles and methodologies underpinning this critical biotransformation. Primarily catalyzed by the enzyme glucose isomerase (EC 5.3.1.5), this process is central to the production of high-fructose corn syrup (HFCS), a widely used sweetener. This document will detail the enzymatic mechanism, present quantitative data on reaction kinetics and yields, provide comprehensive experimental protocols for key assays and procedures, and visualize complex workflows and pathways using the DOT language for Graphviz. The intended audience for this guide includes researchers, scientists, and drug development professionals seeking a thorough understanding of the enzymatic synthesis of D-fructose from D-glucose.

Introduction

The conversion of D-glucose to its sweeter isomer, D-fructose, is a reversible reaction of significant industrial importance.[1] While chemical methods for this isomerization exist, they often suffer from low specificity and the formation of undesirable byproducts.[1] The enzymatic approach, utilizing glucose isomerase, offers high specificity and efficiency, making it the preferred method for large-scale production.[1] Glucose isomerase, also known as xylose isomerase, is an intracellular enzyme produced by various microorganisms, with species of Streptomyces being a common industrial source.[2] The enzyme facilitates the interconversion of aldose and ketose sugars, playing a crucial role in carbohydrate metabolism.[2] In an industrial setting, the enzyme is typically immobilized to enhance its stability, reusability, and suitability for continuous processing in packed bed reactors.[1][3]

Enzymatic Reaction and Mechanism

The core of the process is the reversible isomerization of D-glucose to D-fructose, catalyzed by glucose isomerase. The reaction mechanism involves an intramolecular hydride shift, facilitated by a metal cofactor, typically Mg²⁺ or Co²⁺.

Quantitative Data

The efficiency of the enzymatic conversion of D-glucose to D-fructose is influenced by several factors, including the source of the glucose isomerase, whether the enzyme is free or immobilized, and the specific reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Reaction Conditions for Glucose Isomerase

| Enzyme Source | Form | Optimal pH | Optimal Temperature (°C) | Metal Cofactors | Reference |

| Streptomyces sp. CH7 | Free | 7.0 | 85 | Mg²⁺, Co²⁺ | [2] |

| Bacillus coagulans, HN-68 | Free | 7.0 | 75 | Co²⁺ | [4] |

| Caldicoprobacter algeriensis | Immobilized | 7.0 | 90 | - | [5] |

| Streptomyces sp. | Free | ~7.0 | - | Mg²⁺, Co²⁺ | [6] |

Table 2: Kinetic Parameters of Glucose Isomerase

| Enzyme Source | Form | Substrate | Km (M) | Vmax (units) | Reference |

| Streptomyces sp. CH7 | Free | D-Glucose | 0.098 | - | [2] |

| General Guide | - | - | - | - | [7][8] |

Table 3: Fructose (B13574) Yields Under Various Conditions

| Enzyme/Method | Conditions | Fructose Yield (%) | Reference |

| Immobilized Glucose Isomerase | Continuous process in packed bed reactor | 45 | [3] |

| Streptomyces sp. cells | Batch reaction, 72 hours at 60°C | 40.7 | [9] |

| Caldicoprobacter algeriensis (immobilized) | Continuous process, 48 hours at 70°C | 49 | [5] |

Experimental Protocols

Glucose Isomerase Activity Assay (Cysteine-Carbazole Method)

This protocol is adapted from the method described by Dische and Borenfreund and is commonly used to determine the amount of fructose produced.[6]

Materials:

-

0.5 M D-glucose solution

-

150 mM Sodium phosphate (B84403) buffer, pH 7.0

-

5 mM MgSO₄ solution

-

0.1 mM CoCl₂ solution

-

Enzyme solution (sample)

-

Cysteine hydrochloride solution (1.5 g/100 mL, freshly prepared)

-

Carbazole (B46965) solution (0.12% in absolute ethanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Fructose standard solutions (for calibration curve)

-

Ice bath

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a test tube by combining:

-

1.0 mL of 0.5 M D-glucose solution

-

0.5 mL of 150 mM sodium phosphate buffer (pH 7.0)

-

0.2 mL of 5 mM MgSO₄

-

0.1 mL of 0.1 mM CoCl₂

-

0.2 mL of enzyme solution

-

-

Incubate the reaction mixture at the desired temperature (e.g., 85°C) for a specific time (e.g., 20 minutes).[2]

-

Stop the reaction by placing the test tube in an ice bath.

-

To a separate tube for colorimetric analysis, add 0.2 mL of the reaction mixture.

-

Add 0.2 mL of the freshly prepared cysteine hydrochloride solution and mix.

-

Carefully add 6 mL of concentrated sulfuric acid and mix thoroughly.

-

Add 0.2 mL of the carbazole solution and mix.

-

Incubate at room temperature for 30 minutes to allow color development.

-

Measure the absorbance at 560 nm using a spectrophotometer.

-

Determine the fructose concentration by comparing the absorbance to a standard curve prepared with known concentrations of fructose.

Definition of Enzyme Activity: One unit (U) of glucose isomerase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose per minute under the specified assay conditions.[2]

Immobilization of Glucose Isomerase on Anion Exchange Resin

This protocol provides a general procedure for the immobilization of glucose isomerase on a strongly basic anion exchange resin, such as Amberlite IRA-904, a method proven effective for industrial applications.[3]

Materials:

-

Glucose isomerase solution

-

Strongly basic anion exchange resin (e.g., Amberlite IRA-904)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Low-speed shaker or rotator

-

Buchner funnel and filter paper

Procedure:

-

Wash the anion exchange resin thoroughly with deionized water to remove any preservatives or impurities.

-

Equilibrate the resin by washing it with the phosphate buffer (pH 7.5).

-

Prepare a solution of glucose isomerase in the phosphate buffer. The concentration of the enzyme will depend on its specific activity.

-

Add the equilibrated resin to the enzyme solution in a flask. A typical ratio is 1 part resin to 4 parts enzyme solution (w/v).

-

Gently agitate the mixture on a shaker or rotator at room temperature for a specified period (e.g., 12-24 hours) to allow for the adsorption of the enzyme onto the resin.

-

After the incubation period, separate the immobilized enzyme from the solution by filtration using a Buchner funnel.

-

Wash the immobilized enzyme preparation with the phosphate buffer to remove any unbound enzyme.

-

The immobilized glucose isomerase is now ready for use in a packed bed reactor for continuous isomerization.

Quantification of D-Glucose and D-Fructose by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the simultaneous quantification of D-glucose and D-fructose in reaction mixtures.

Materials:

-

HPLC system with a Refractive Index (RI) detector or a UV detector (at 195 nm)

-

Amine-based column (e.g., Kromasil NH2)[10]

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water (HPLC grade)

-

Syringe filters (0.45 µm)

-

Standard solutions of D-glucose and D-fructose

Procedure:

-

Sample Preparation:

-

Dilute the reaction mixture with deionized water to a suitable concentration for HPLC analysis.

-

Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Conditions:

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify the peaks for D-glucose and D-fructose based on their retention times, as determined by running standard solutions.

-

Quantify the concentration of each sugar by comparing the peak areas to a calibration curve generated from the standard solutions.

-

Industrial Workflow and Signaling Pathways

High-Fructose Corn Syrup (HFCS) Production Workflow

The industrial production of HFCS is a multi-step process that begins with corn starch and culminates in a purified, concentrated fructose-glucose syrup.

Enzyme Immobilization Workflow

The process of immobilizing glucose isomerase is crucial for its industrial application, enhancing stability and enabling continuous operation.

Conclusion

The enzymatic synthesis of D-fructose from D-glucose is a mature and highly optimized biotechnological process. The use of glucose isomerase, particularly in its immobilized form, allows for the efficient and specific production of high-fructose syrups, which are integral to the modern food and beverage industry. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols relevant to this process. The provided workflows and diagrams offer a clear visualization of the key steps involved. For researchers, scientists, and drug development professionals, a thorough understanding of these methodologies is essential for innovation in areas ranging from biofuel production to the synthesis of novel carbohydrate-based pharmaceuticals. Further research into novel enzyme sources, improved immobilization techniques, and optimized reactor design will continue to enhance the efficiency and sustainability of this vital biotransformation.

References

- 1. ijcea.org [ijcea.org]

- 2. Glucose(xylose) isomerase production by Streptomyces sp. CH7 grown on agricultural residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immobilization of glucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Immobilization of the glucose isomerase from Caldicoprobacter algeriensis on Sepabeads EC-HA and its efficient application in continuous High Fructose Syrup production using packed bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cerealsgrains.org [cerealsgrains.org]

- 7. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. sci-int.com [sci-int.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Linchpin of Hepatic Fructose Metabolism: A Technical Guide to Fructokinase (Ketohexokinase)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose (B13574), a monosaccharide increasingly prevalent in modern diets, is primarily metabolized within the liver in a rapid and largely unregulated manner. At the heart of this metabolic pathway lies fructokinase, also known as ketohexokinase (KHK). This enzyme catalyzes the first and rate-limiting step: the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P). This initial step is critical as it bypasses the main regulatory checkpoint of glycolysis, phosphofructokinase-1, committing fructose to hepatic metabolism irrespective of cellular energy status. The rapid phosphorylation of fructose by the high-affinity KHK-C isoform can lead to transient ATP depletion, inorganic phosphate (B84403) sequestration, and uric acid production, initiating a cascade of downstream effects including increased de novo lipogenesis, hepatic steatosis, and systemic metabolic dysfunction. This guide provides a comprehensive technical overview of the role of fructokinase in hepatic fructose metabolism, detailing the biochemical pathway, quantitative enzyme kinetics, regulatory mechanisms, and key experimental protocols for its study. This document is intended to serve as a core resource for researchers and professionals in drug development targeting metabolic diseases.

The Central Role of Fructokinase (Ketohexokinase)

Fructokinase (EC 2.7.1.3) is the principal enzyme responsible for initiating the metabolism of dietary fructose. The gene KHK encodes for two distinct isoforms through alternative splicing: KHK-C and KHK-A.[1]

-

Ketohexokinase-C (KHK-C): This is the predominant isoform found in key fructose-metabolizing tissues: the liver, intestine, and kidney.[2] It is characterized by a very high affinity for fructose (a low Michaelis constant, Km), enabling it to rapidly phosphorylate fructose even at low concentrations.[1] This high efficiency is central to the liver's capacity to clear the majority of fructose from portal circulation.

-

Ketohexokinase-A (KHK-A): This isoform is expressed ubiquitously across various tissues, typically at lower levels.[1] It possesses a significantly lower affinity (a high Km) for fructose compared to KHK-C.[2][3] While KHK-C drives the bulk of rapid fructose metabolism, KHK-A has been implicated in other cellular processes, including acting as a protein kinase in the context of tumor development.[4]

The phosphorylation of fructose by KHK is a critical control point. Unlike glycolysis, which is tightly regulated by phosphofructokinase in response to cellular energy levels (e.g., inhibition by ATP), KHK activity is not subject to feedback inhibition by ATP or its downstream products.[5][6] This lack of regulation means that the hepatic uptake and phosphorylation of fructose proceed in an unrestricted manner, proportional to the available fructose concentration.[7][8] This unchecked flux is a primary driver of the metabolic consequences associated with high fructose consumption.[9]

The Hepatic Fructose Metabolic Pathway

Upon entering hepatocytes, primarily via the GLUT2 transporter, fructose is immediately phosphorylated by KHK-C. This reaction consumes ATP and traps fructose intracellularly as fructose-1-phosphate (F1P). F1P is then cleaved by Aldolase B into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter the glycolytic or gluconeogenic pathways. Glyceraldehyde is subsequently phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), another glycolytic intermediate. These triose phosphates serve as a major source of carbon for de novo lipogenesis (DNL), leading to the synthesis of fatty acids, triglycerides, and VLDL secretion.[10][11]

A significant consequence of this rapid, unregulated phosphorylation is the transient depletion of intracellular ATP.[2] This leads to an accumulation of ADP and AMP, which are subsequently catabolized to inosine (B1671953) monophosphate (IMP) and ultimately to uric acid, a potent pro-inflammatory molecule.[12]

Quantitative Data on Fructokinase

The distinct kinetic properties of the KHK isoforms are fundamental to their physiological roles. KHK-C's high affinity and velocity make it an efficient scavenger of portal vein fructose, while KHK-A's lower affinity means it contributes minimally to fructose clearance under normal physiological conditions.

Table 1: Kinetic Properties of Human Fructokinase (KHK) Isoforms

| Parameter | KHK-C (Hepatic) | KHK-A (Peripheral) | Reference(s) |

|---|---|---|---|

| Km for Fructose | ~0.5 - 0.8 mM | > 5 mM | |

| Km for ATP | ~0.47 mM | ~1.29 mM | |

| Vmax | High | Low | |

| kcat | ~7.6 s⁻¹ | Lower than KHK-C |

| Inhibition by ATP | Not inhibited | Not inhibited |[6] |

Table 2: Metabolic Flux of Ingested Fructose in Humans (from Stable Isotope Tracer Studies)

| Metabolic Fate | Percentage of Ingested Dose | Condition | Reference(s) |

|---|---|---|---|

| Oxidation to CO₂ | ~45% | Non-exercising, 3-6 hours post-ingestion | |

| Conversion to Glucose | ~41% | Non-exercising, 3-6 hours post-ingestion | |

| Conversion to Lactate | ~25% | Within a few hours of ingestion |

| Direct Conversion to Plasma Triglycerides | <1% | Short-term studies | |

Regulation of Fructokinase Expression

While the enzymatic activity of KHK is not allosterically regulated, its expression is under transcriptional control, primarily by the Carbohydrate Response Element-Binding Protein (ChREBP) . High intracellular concentrations of carbohydrates, including fructose and glucose metabolites, lead to the activation of ChREBP.[12] Activated ChREBP translocates to the nucleus, where it binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes. ChREBP directly upregulates the transcription of KHK, as well as other genes involved in fructolysis and de novo lipogenesis, such as Aldolase B, Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FASN). This creates a positive feedback loop where fructose consumption promotes the expression of the very enzymes required for its metabolism and conversion into lipids.

Key Experimental Methodologies

Fructokinase (Ketohexokinase) Activity Assay

This protocol describes a coupled enzyme assay to measure KHK activity spectrophotometrically. The production of ADP by KHK is coupled to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Principle:

-

Fructose + ATP --(KHK)--> Fructose-1-Phosphate + ADP

-

ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate

-

Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

Materials:

-

Tissue homogenate (e.g., liver lysate)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (100 mM)

-

Fructose solution (100 mM)

-

Coupling enzyme mix: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP) solution (50 mM)

-

NADH solution (10 mM)

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

Sample Preparation: Homogenize fresh or frozen liver tissue in ice-cold assay buffer. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (cytosolic fraction) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

-

Assay Buffer

-

PEP solution

-

NADH solution

-

ATP solution

-

Coupling enzyme mix (PK/LDH)

-

Tissue lysate (supernatant)

-

-

Initiate Reaction: Start the reaction by adding the fructose solution.

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of NADH oxidation is directly proportional to the KHK activity in the sample.

-

Calculation: Calculate the activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of KHK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute.

Quantification of Hepatic KHK Protein by Western Blot

This protocol outlines the steps for quantifying the relative abundance of KHK-A and KHK-C protein isoforms in liver tissue lysates.

Protocol:

-

Protein Extraction: Homogenize ~30-50 mg of frozen liver tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the total protein concentration of the lysate using a BCA protein assay.

-

SDS-PAGE: Denature 20-50 µg of total protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for KHK (isoform-specific antibodies for KHK-A and KHK-C should be used for differentiation) overnight at 4°C with gentle agitation.[10]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[10]

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the KHK band intensity to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Stable Isotope Tracing of Fructose Metabolism

This workflow describes a generalized approach for using stable isotope-labeled fructose (e.g., [U-¹³C₆]-D-fructose) to trace its metabolic fate in vivo.[1]

Implications for Drug Development

The central, rate-limiting, and unregulated nature of fructokinase makes it a prime therapeutic target for metabolic diseases associated with high sugar consumption, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Inhibition of KHK is a promising strategy to mitigate the detrimental effects of fructose. By blocking the first step of its metabolism, KHK inhibitors can prevent the rapid ATP depletion and the subsequent cascade of lipogenesis and inflammation. Preclinical studies using small molecule inhibitors of KHK have demonstrated the ability to reverse fructose-induced hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis in animal models. This highlights the potential of targeting fructokinase as a direct approach to combat the metabolic consequences of modern dietary habits.

Conclusion

Fructokinase, particularly the hepatic KHK-C isoform, is the gatekeeper of fructose metabolism. Its high affinity and lack of feedback regulation allow for the rapid and unchecked conversion of fructose into lipogenic precursors, fundamentally linking high fructose intake to the pathogenesis of metabolic syndrome and NAFLD. Understanding the quantitative kinetics, regulatory pathways, and downstream consequences of KHK activity is critical for developing effective therapeutic strategies. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of fructose metabolism and targeting this key enzyme to improve metabolic health.

References

- 1. benchchem.com [benchchem.com]

- 2. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. "Knockdown of ketohexokinase versus inhibition of its kinase activity e" by Se-Hyung Park, Taghreed Fadhul et al. [uknowledge.uky.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. Structures of alternatively spliced isoforms of human ketohexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fructose Induced KHK-C Increases ER Stress and Modulates Hepatic Transcriptome to Drive Liver Disease in Diet-Induced and Genetic Models of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deletion of fructokinase in the liver or in the intestine reveals differential effects on sugar-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ketohexokinase-C regulates global protein acetylation to decrease carnitine palmitoyltransferase 1a-mediated fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of D-Fructose Under Acidic and Alkaline Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of D-fructose under both acidic and alkaline conditions. An understanding of the degradation pathways and kinetics is critical for professionals in research, science, and drug development to ensure the efficacy, safety, and stability of fructose-containing formulations and products. This document outlines the primary degradation mechanisms, reaction products, and kinetic parameters, supported by quantitative data and detailed experimental protocols.

Core Concepts: D-Fructose Degradation

D-fructose, a ketohexose, is susceptible to degradation under both acidic and alkaline conditions, leading to a variety of reaction products. The stability of fructose (B13574) is influenced by several factors, including pH, temperature, and the presence of other chemical species.

Stability in Acidic Conditions

Under acidic conditions, D-fructose undergoes dehydration to form 5-hydroxymethylfurfural (B1680220) (HMF). This reaction is a key pathway in the thermal processing of foods and the production of biofuels from biomass. The formation of HMF is often followed by its rehydration to levulinic acid and formic acid. The degradation of fructose in acidic media is generally considered to be a first-order reaction with respect to the fructose concentration.

The primary degradation products of D-fructose in acidic media include:

-

5-Hydroxymethylfurfural (HMF): A key intermediate in the acid-catalyzed degradation of hexoses.

-

Levulinic Acid: Formed from the rehydration of HMF.

-

Formic Acid: Also a product of HMF rehydration.

-

Soluble Polymers (Humins): Brown, furan-rich polymers formed from the condensation of fructose and its degradation products.

Stability in Alkaline Conditions

In alkaline solutions, D-fructose undergoes a complex series of reactions known as the Lobry de Bruyn-van Ekenstein transformation. This transformation involves the isomerization of D-fructose to its aldose isomers, D-glucose and D-mannose, through a common enediol intermediate.[1][2][3] This isomerization is a reversible process.

Beyond isomerization, alkaline conditions promote the degradation of fructose into a multitude of smaller molecules, primarily organic acids. The degradation reactions are also typically first-order with respect to the sugar concentration.[4]

Key transformations and degradation products in alkaline media include:

-

Isomerization: Formation of D-glucose and D-mannose.

-

Organic Acids: A complex mixture including lactic acid, saccharinic acids, formic acid, and acetic acid.[4][5]

Quantitative Data on D-Fructose Degradation

The following tables summarize quantitative data on the degradation of D-fructose under various acidic and alkaline conditions, providing insights into reaction rates and product yields.

Acidic Degradation of D-Fructose: HMF Yield

| Catalyst | Fructose Concentration | Temperature (°C) | Reaction Time (h) | Fructose Conversion (%) | HMF Yield (%) | Reference |

| Ion Exchange Resin DR-2030 | 30% (w/w) in DMSO | 110 | 3 | >98 | 82.2 | [2] |

| Ion Exchange Resin DR-2030 | 40% (w/w) in DMSO | 110 | 3 | >98 | 76 | [2] |

| Niobic Acid | - | - | - | - | 13.7 | [3] |

| p-Toluene Sulfonic Acid | 1.0 M in DMSO | 110 | - | - | 90.2 | [6] |

| Oxalic Acid | 1.0 M in DMSO | 110 | - | - | 84.1 | [6] |

| TiO2-SO3H | 1.1 M in water | 165 | - | 99 | 50 | [7] |

| TiO2-SO3H | 0.1 M in water | 140 | - | - | 71 | [7] |

Alkaline Degradation of D-Fructose: Reaction Rates

| Condition | Temperature (°C) | Rate Constant (k) | Reference |

| 1 M NaOH | 22 | k(fructose to glucose) = 0.036 h⁻¹ | [8] |

| 1 M NaOH | 22 | k(fructose to mannose) = 0.006 h⁻¹ | [8] |

| Constant pH 8.3 | 80 | k(fructose degradation) > 100 x 10⁻⁵ s⁻¹ | [9] |

| Constant pH 8.3 | 80 | k(glucose degradation) = 53 x 10⁻⁵ s⁻¹ | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for studying D-fructose stability.

General Protocol for Fructose Stability Assessment

A comprehensive stability study of D-fructose involves subjecting the compound to various stress conditions and analyzing its purity and the formation of degradation products over time.[1]

-

Sample Preparation: Prepare solutions of D-fructose of known concentration in the desired acidic or alkaline medium.

-

Incubation: Incubate the samples at controlled temperatures for specific time intervals.

-

Sampling: At each time point, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction, for example, by rapid cooling or neutralization.

-

Analysis: Analyze the samples for the remaining fructose concentration and the concentration of degradation products using appropriate analytical techniques.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the qualitative and quantitative analysis of fructose and its degradation products.[3][10][11][12]

-

For HMF, Levulinic Acid, and Formic Acid (Acidic Degradation):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of water (often with a small amount of acid, e.g., formic acid or phosphoric acid, to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection is suitable for HMF and levulinic acid (e.g., at 284 nm for HMF). A refractive index (RI) detector can be used for formic acid if UV detection is not sensitive enough.

-

-

For Fructose, Glucose, and Mannose (Alkaline Isomerization):

-

Column: An amino-propyl bonded phase column or a ligand-exchange column (e.g., with a calcium or lead form cation-exchange resin) is effective for separating sugars.

-

Mobile Phase: A mixture of acetonitrile and water is typically used for amino columns, while deionized water is used for ligand-exchange columns.

-

Detection: A refractive index (RI) detector is the most common choice for sugar analysis.

-

-

For Organic Acids (Alkaline Degradation):

-

Column: An ion-exclusion or ion-exchange column is suitable for separating organic acids.

-

Mobile Phase: A dilute acid solution (e.g., sulfuric acid) is often used as the eluent.

-

Detection: A UV detector (at a low wavelength like 210 nm) or a conductivity detector can be used.

-

A general workflow for HPLC analysis is as follows:

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key degradation pathways of D-fructose.

Acidic Degradation Pathway of D-Fructose

Alkaline Degradation and Isomerization of D-Fructose

Conclusion

The stability of D-fructose is highly dependent on the pH and temperature of its environment. In acidic conditions, the primary degradation pathway leads to the formation of HMF and its subsequent rehydration products, levulinic and formic acids. In alkaline media, fructose undergoes both isomerization to glucose and mannose via the Lobry de Bruyn-van Ekenstein transformation and degradation to a complex mixture of organic acids. For researchers, scientists, and drug development professionals, a thorough understanding of these degradation pathways and the factors that influence them is essential for ensuring product quality, stability, and safety. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for designing stable formulations and for the accurate analysis of fructose and its degradation products.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Degradation kinetics of monosaccharides in hydrochloric, sulfuric, and sulfurous acid :: BioResources [bioresources.cnr.ncsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. office2.jmbfs.org [office2.jmbfs.org]

- 11. benchchem.com [benchchem.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide to the Thermal Degradation Pathways of D-Fructose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal degradation pathways of D-fructose. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the chemical transformations fructose (B13574) undergoes upon heating. This document details the primary degradation routes—caramelization and the Maillard reaction—presenting quantitative data, detailed experimental protocols for analysis, and visual representations of the key pathways and workflows.

Introduction to D-Fructose Thermal Degradation

D-fructose, a ketohexose, is a highly reactive reducing sugar that undergoes complex chemical changes when subjected to heat. These transformations are of significant interest in the food industry, due to their impact on color, flavor, and nutritional value, and in pharmaceutical sciences, where understanding the stability of fructose-containing formulations is crucial. The two primary non-enzymatic browning reactions responsible for the thermal degradation of D-fructose are caramelization and the Maillard reaction.[1][2] Caramelization involves the degradation of sugar molecules in the absence of amino compounds, whereas the Maillard reaction is a complex series of reactions between reducing sugars and amino acids or proteins.[1][2]

The degradation of fructose is influenced by several factors, including temperature, heating time, pH, and the presence of other chemical species.[3][4] These reactions lead to the formation of a wide array of products, including desirable flavor and color compounds, as well as potentially undesirable or toxic substances. A key intermediate in the acid-catalyzed thermal degradation of fructose is 5-hydroxymethylfurfural (B1680220) (5-HMF).[3][4]

Major Thermal Degradation Pathways

Caramelization

Caramelization is a pyrolysis process that occurs when sugars are heated above their melting points.[5][6] For fructose, this process can begin at temperatures as low as 110°C.[7] The reaction proceeds through a series of complex and poorly understood steps, including enolization, isomerization, dehydration, fragmentation, and polymerization.[5][6]

The initial stages involve the removal of water and the isomerization of fructose. Subsequent heating leads to the formation of various aromatic compounds and brown-colored polymers known as caramelans, caramelens, and caramelins.[5] The caramelization of fructose is known to occur more readily and at lower temperatures compared to other sugars like glucose and sucrose.[7]

Maillard Reaction

The Maillard reaction, initiated by the condensation of the carbonyl group of a reducing sugar with a free amino group of an amino acid or protein, is a cornerstone of food chemistry and has implications for in vivo glycosylation.[8] The reaction can be broadly divided into three stages:

-

Initial Stage: This stage involves the formation of a Schiff base from the condensation of fructose and an amino acid, followed by an Amadori or Heyns rearrangement to form a more stable ketosamine or aldosamine, respectively.[8][9][10]

-

Intermediate Stage: The degradation of the Amadori/Heyns products occurs through various pathways, including 1,2-enolization and 2,3-enolization. This stage leads to the formation of numerous reactive intermediates such as dicarbonyl compounds (e.g., glyoxal, methylglyoxal) and 5-HMF.[8]

-

Final Stage: In the final stage, these reactive intermediates undergo further reactions, including Strecker degradation of amino acids, aldol (B89426) condensation, and polymerization, ultimately forming high molecular weight, brown-colored nitrogenous polymers and copolymers known as melanoidins.[8]

Quantitative Data on Fructose Degradation Products

The thermal degradation of D-fructose leads to a diverse array of products. The yields of these products are highly dependent on the reaction conditions. The following tables summarize quantitative data from studies on fructose degradation.

Table 1: Effect of Temperature and Time on the Degradation of a 20% Fructose Solution [3]

| Temperature (°C) | Heating Time (hours) | Remaining Fructose (%) | pH | 5-HMF (mg/100mL) | Formic Acid (mg/100mL) | Lactic Acid (mg/100mL) | Levulinic Acid (mg/100mL) |

| 110 | 1 | 98.5 | 4.8 | 15.2 | 5.1 | 3.2 | 1.5 |

| 110 | 5 | 92.1 | 4.2 | 75.8 | 25.3 | 15.8 | 7.9 |

| 130 | 1 | 90.3 | 3.9 | 150.4 | 50.1 | 31.3 | 15.7 |

| 130 | 5 | 65.2 | 3.1 | 752.0 | 250.7 | 156.7 | 78.3 |

| 150 | 1 | 75.4 | 3.5 | 301.6 | 100.5 | 62.8 | 31.4 |

| 150 | 5 | 20.1 | 2.5 | 1508.0 | 502.7 | 314.2 | 157.1 |

Table 2: Influence of pH on the Yield of Major Degradation Products from Fructose at 140°C [4][11]

| Initial pH | 5-HMF (mol %) | Levulinic Acid (mol %) | Lactic Acid (mol %) | Acetic Acid (mol %) |

| 2.2 | 45 | 15 | <1 | 5 |

| 4.0 | 35 | 5 | 5 | 10 |

| 6.0 | 10 | <1 | 20 | 25 |

| 8.0 | <1 | <1 | 35 | 40 |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Sugars and Degradation Products

This protocol is suitable for the quantification of fructose and its major non-volatile degradation products.

-

Instrumentation: HPLC system equipped with a refractive index detector (RID) or a pulsed amperometric detector (PAD).

-

Column: A carbohydrate analysis column, such as a μBondapak/Carbohydrate column or an amino-based column (e.g., Aminex HPX-87C).[12]

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[12][13]

-

Flow Rate: 1.0 - 2.0 mL/min.[12]

-

Column Temperature: 30-40°C.[13]

-

Sample Preparation:

-

Dilute the sample with the mobile phase to a concentration within the calibrated range.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

Calibration: Prepare a series of standard solutions of fructose, 5-HMF, organic acids, and other target compounds of known concentrations. Generate a calibration curve by plotting the peak area against the concentration for each analyte.

-

Analysis: Inject the prepared sample and standards into the HPLC system. Identify and quantify the compounds based on their retention times and the calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

This protocol is designed for the analysis of volatile and semi-volatile compounds, such as furanic compounds, formed during fructose degradation.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Sample Introduction: Headspace (HS) or Solid-Phase Microextraction (SPME) is recommended for volatile compounds like furan.[14]

-

Column: A capillary column suitable for the separation of volatile polar compounds, such as a DB-5ms or an HP-PLOT column.[15]

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 10°C/min.

-

Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230°C.

-

-

Sample Preparation (SPME):

-

Place a known amount of the sample into a headspace vial.

-

Add an internal standard (e.g., deuterated furan) if quantitative analysis is required.

-

Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 10 minutes) to adsorb the analytes.

-

-

Analysis: Retract the SPME fiber and immediately insert it into the GC injection port for thermal desorption. The separated compounds are then detected and identified by the mass spectrometer based on their mass spectra and retention times.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core thermal degradation pathways of D-fructose and a general experimental workflow for their analysis.

Caption: Acid-catalyzed caramelization pathway of D-fructose.

Caption: Simplified Maillard reaction pathway of D-fructose.

Caption: General workflow for analyzing fructose degradation products.

References

- 1. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]